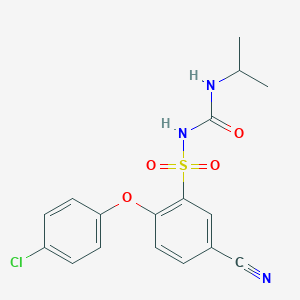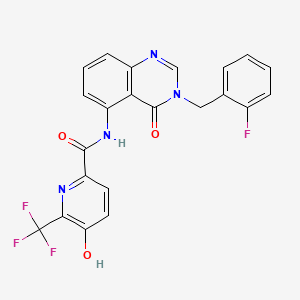![molecular formula C19H16ClN5 B12386964 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine typically involves the construction of the imidazo[1,2-a]pyrazine core followed by the introduction of the 2-chlorophenyl and 2-pyridin-2-ylethyl groups. Common synthetic strategies include:
Condensation Reactions: Utilizing condensation reactions between appropriate precursors to form the imidazo[1,2-a]pyrazine core.
Multicomponent Reactions: Employing multicomponent reactions to streamline the synthesis process by combining multiple reactants in a single step.
Oxidative Coupling: Using oxidative coupling reactions to introduce the desired substituents onto the imidazo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学的研究の応用
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to elicit a biological response.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the substitution pattern.
Imidazo[1,2-a]pyrimidine: Another related compound with a different heterocyclic ring system.
Imidazo[1,2-a]quinoxaline: Features a quinoxaline ring fused to the imidazo core.
Uniqueness
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyridinyl ethyl group on the imidazo[1,2-a]pyrazine core sets it apart from other similar compounds.
特性
分子式 |
C19H16ClN5 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16ClN5/c20-16-7-2-1-6-15(16)17-13-25-12-11-23-19(25)18(24-17)22-10-8-14-5-3-4-9-21-14/h1-7,9,11-13H,8,10H2,(H,22,24) |
InChIキー |
FTFMOTBPKKYVAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN3C=CN=C3C(=N2)NCCC4=CC=CC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
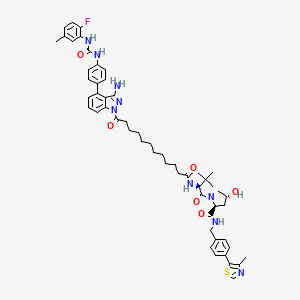
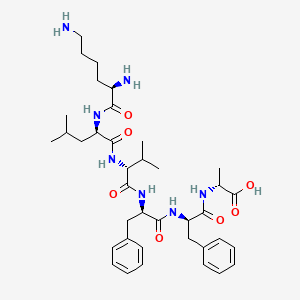
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)

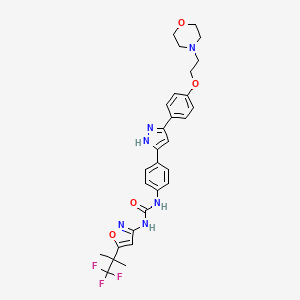
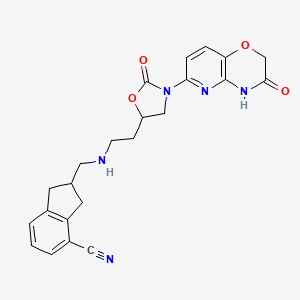
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
